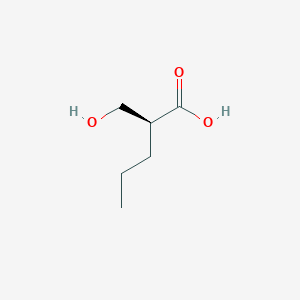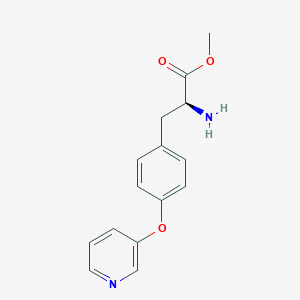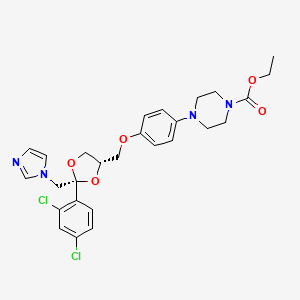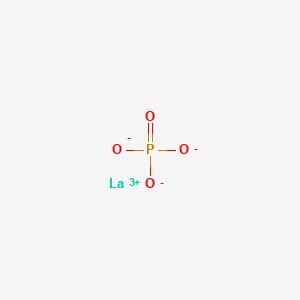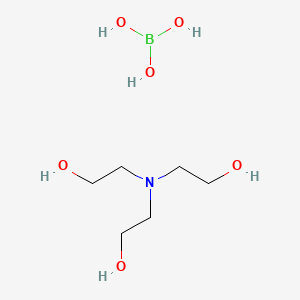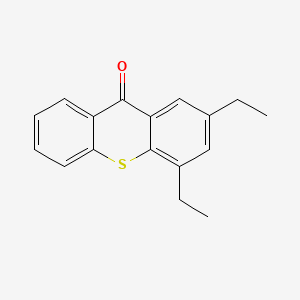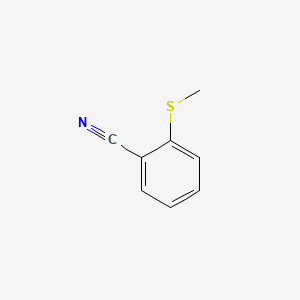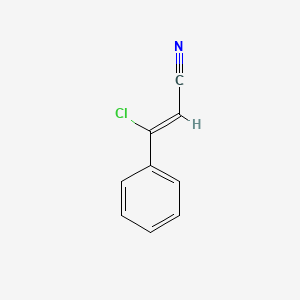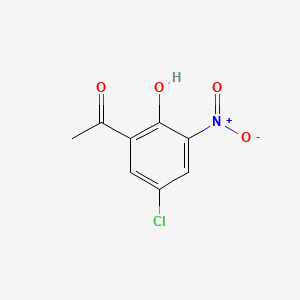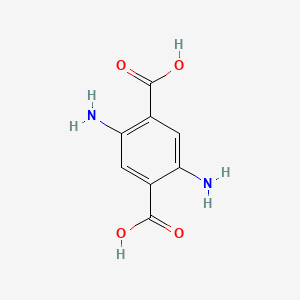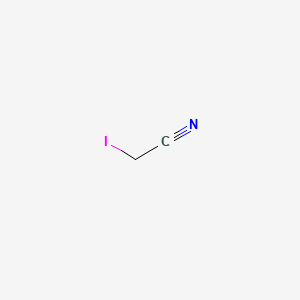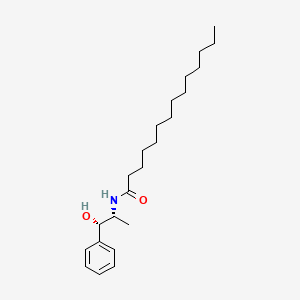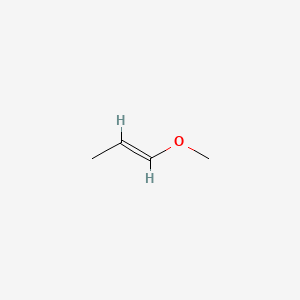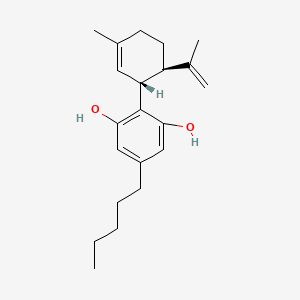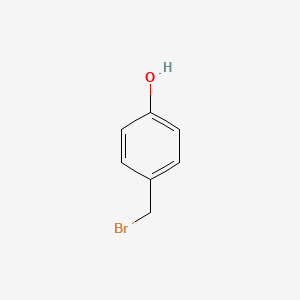
4-(溴甲基)苯酚
描述
4-(Bromomethyl)phenol , also known by its chemical formula C7H7BrO , is an organic compound. It features a phenolic ring with a bromomethyl group attached to the benzene ring. The molecular weight of this compound is approximately 187.03 g/mol .
Synthesis Analysis
The synthesis of 4-(Bromomethyl)phenol involves introducing a bromomethyl group onto a phenolic ring. Various synthetic routes exist, including halogenation of phenol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)phenol consists of a benzene ring (phenol) with a bromomethyl group (-CH2Br) attached to one of the carbon atoms. The bromine atom is directly bonded to the benzene ring. The compound’s three-dimensional arrangement influences its reactivity and properties .
科学研究应用
衍生物的合成
4-(溴甲基)苯酚已被用于合成各种化合物。例如,它参与了含有异冰片基团的不对称羟基苄基苯酚的合成,产生了新的 4-(羟基苄基)苯酚衍生物 (Buravlev 等人,2014)。此外,它与醇的反应导致形成 4-烷氧基甲基-2,6-二异冰片基苯酚,表现出显着的膜保护和抗氧化活性 (Buravlev 等人,2016)。
催化和酶相互作用
研究表明,4-(溴甲基)苯酚参与催化和酶相互作用过程。例如,它被用于一项研究中,以了解过氧化物酶在处理卤代酚作为污染物时的生物修复潜力 (Bretz 等人,2020)。
金属配合物的形成
研究证明了 4-(溴甲基)苯酚在形成金属配合物中的效用。此类配合物已被合成并表征用于各种应用,包括结构和热分析 (Takjoo 等人,2013)。
抗菌活性
通过卤代苯酚与各种 4-溴甲基香豆素反应合成的卤代 4-芳氧甲基香豆素对各种生物体表现出相当大的抗菌活性,表明在抗菌治疗中具有潜在应用 (Shivashankar 等人,2009)。
环境和安全研究
4-(溴甲基)苯酚也与环境和安全研究相关。已经对其在氯化过程中的转化及其环境归宿进行了研究,这对于了解其在水生环境中的影响和管理至关重要 (Xiang 等人,2020)。
属性
IUPAC Name |
4-(bromomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNQNPYGAQGARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204506 | |
| Record name | Bromocresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)phenol | |
CAS RN |
55909-73-4 | |
| Record name | Bromocresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



